3-(3-bromophenyl)-N-cyclopropylacrylamide
Overview
Description
3-(3-Bromophenyl)-N-cyclopropylacrylamide is an organic compound that features a brominated phenyl ring and a cyclopropyl group attached to an acrylamide moiety
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as enoyl-[acyl-carrier-protein] reductase [nadh] in organisms like mycobacterium tuberculosis .
Mode of Action
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions . This reaction involves the formation of carbon-carbon bonds, which could potentially alter the structure and function of the target molecule .
Biochemical Pathways
Similar compounds have been involved in oxidative cross-coupling and 1,4-addition reactions with α,β-unsaturated ketones . These reactions could potentially affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
A compound with a similar structure was found to have an unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance .
Result of Action
Similar compounds have shown various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-N-cyclopropylacrylamide typically involves the following steps:
Bromination of Phenyl Ring: The starting material, phenylacrylamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Cyclopropylation: The brominated intermediate is then reacted with cyclopropylamine under basic conditions to form the final product. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-N-cyclopropylacrylamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although these reactions are less common.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents like ethanol or dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or dimethylformamide.
Major Products Formed
Substitution Reactions: Products with various functional groups replacing the bromine atom.
Coupling Reactions: Biaryl or alkyl-aryl compounds depending on the coupling partner used.
Scientific Research Applications
3-(3-Bromophenyl)-N-cyclopropylacrylamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of novel polymers and materials with unique properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study protein-ligand interactions and other biological processes.
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromophenyl)-N-methylacrylamide: Similar structure but with a methyl group instead of a cyclopropyl group.
3-(3-Bromophenyl)-N-ethylacrylamide: Similar structure but with an ethyl group instead of a cyclopropyl group.
3-(3-Bromophenyl)-N-propylacrylamide: Similar structure but with a propyl group instead of a cyclopropyl group.
Uniqueness
3-(3-Bromophenyl)-N-cyclopropylacrylamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can lead to different reactivity and binding characteristics compared to its analogs with linear alkyl groups.
Properties
IUPAC Name |
(E)-3-(3-bromophenyl)-N-cyclopropylprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c13-10-3-1-2-9(8-10)4-7-12(15)14-11-5-6-11/h1-4,7-8,11H,5-6H2,(H,14,15)/b7-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMVNRGWCFKKJO-QPJJXVBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C=CC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)/C=C/C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301213023 | |
Record name | 2-Propenamide, 3-(3-bromophenyl)-N-cyclopropyl-, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301213023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64379-92-6 | |
Record name | 2-Propenamide, 3-(3-bromophenyl)-N-cyclopropyl-, (E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64379-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenamide, 3-(3-bromophenyl)-N-cyclopropyl-, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301213023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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